molecular formula C16H9ClN4O2S B2944510 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 865249-70-3

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2944510
CAS No.: 865249-70-3
M. Wt: 356.78
InChI Key: NIBJNZZDTUDMIZ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 1,3-benzothiazole-6-carboxamide moiety. The oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in bioactive molecules . The benzothiazole carboxamide group may contribute to π-π stacking or hydrogen-bonding interactions, common in enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O2S/c17-11-4-2-1-3-10(11)15-20-21-16(23-15)19-14(22)9-5-6-12-13(7-9)24-8-18-12/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBJNZZDTUDMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group attached to the oxadiazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields amino-substituted derivatives .

  • Hydroxylation : Treatment with aqueous NaOH at elevated temperatures replaces chlorine with hydroxyl groups .

Table 1: Substitution reactions of the 2-chlorophenyl group

Reaction TypeReagents/ConditionsProductYield (%)Source
AmmonolysisNH₃, DMF, 90°C, 12hN-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]-benzothiazole-6-carboxamide68–72
Hydroxylation10% NaOH, EtOH, refluxN-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-benzothiazole-6-carboxamide55–60

Oxidative-Reductive Transformations

The oxadiazole and benzothiazole rings participate in redox reactions:

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes sulfur in the benzothiazole moiety to sulfoxides or sulfones.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a thiosemicarbazide derivative .

Key findings :

  • Oxidative stability of the oxadiazole ring is higher than benzothiazole under mild conditions .

  • Reduction selectively targets the oxadiazole’s N–O bonds without affecting the carboxamide group .

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes acid- or base-catalyzed hydrolysis:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 1,3-benzothiazole-6-carboxylic acid and 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine .

  • Basic hydrolysis (NaOH, EtOH/H₂O): Produces the corresponding carboxylate salt .

Mechanistic insight :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation and hydroxide ion attack at the carbonyl carbon .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles under thermal conditions . For example:

  • Reaction with phenylacetylene at 120°C forms a triazole-fused heterocycle via ring expansion.

Table 2: Cycloaddition reactions

DipolarophileConditionsProductYield (%)Source
PhenylacetyleneToluene, 120°C, 8hTriazolo[1,5-a]quinazoline derivative45–50
AcrylonitrileDMF, 100°C, 6hPyridine-linked oxadiazole38–42

Metal-Catalyzed Cross-Coupling

The chlorophenyl group enables Suzuki-Miyaura couplings with boronic acids:

  • Palladium catalysis (Pd(PPh₃)₄, K₂CO₃): Substitutes chlorine with aryl/heteroaryl groups .

Example :

  • Reaction with 4-pyridylboronic acid yields a pyridyl-substituted derivative with enhanced solubility .

Functionalization of the Benzothiazole Ring

Electrophilic substitution occurs at the benzothiazole’s C-2 position:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups, which can be reduced to amines.

  • Halogenation (Br₂/FeBr₃): Adds bromine atoms for further functionalization.

Notable outcome :

  • Brominated derivatives show improved binding affinity in kinase inhibition assays .

Stability Under Physiological Conditions

Studies on analogous oxadiazoles reveal:

  • pH-dependent degradation : Stable at pH 4–7 but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 9) environments .

  • Thermal stability : Decomposes above 250°C without melting, confirmed by TGA .

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Structure Key Substituents/Modifications Bioactivity Highlights Toxicity Notes References
Target Compound : N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide 2-chlorophenyl; 1,3-benzothiazole-6-carboxamide Inferred antimicrobial/enzyme inhibition (based on analogs) Not reported
Analog 1 : N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 2,5-dichlorophenyl; dihydrobenzodioxine carboxamide Enhanced lipophilicity due to dichloro and dihydrobenzodioxine; potential CNS activity Not reported
Analog 2 : N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide Tetrahydrobenzothiophene; isoxazole Conformational rigidity from tetrahydro ring; possible kinase inhibition Unclear; carbamoyl may reduce toxicity
Analog 3 : N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides 4-chlorophenyl; sulfanyl acetamide Antimicrobial activity (e.g., 6f and 6o active against microbes) Low toxicity except 6g, 6j (high cytotoxicity)

Key Research Findings

Impact of Halogenation
  • The 2-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing activity and stability.
  • 4-chlorophenyl derivatives (Analog 3) show variable antimicrobial activity, suggesting positional chlorine effects on target binding .
Heterocycle Modifications
  • Replacing the benzothiazole in the target compound with a dihydrobenzodioxine (Analog 1) alters aromatic stacking interactions, possibly shifting selectivity toward neurological targets .
  • Substituting the oxadiazole with an isoxazole (Analog 2) introduces a different hydrogen-bonding profile, which may enhance kinase inhibition .
Bioactivity and Toxicity Trends
  • Sulfanyl acetamide derivatives (Analog 3) demonstrate that sulfur-containing substituents can boost antimicrobial activity, though cytotoxicity varies with alkyl/aryl groups .
  • The carbamoyl group in Analog 2 may mitigate toxicity compared to simpler amides, a design consideration for future derivatives .

Functional Parent Relationships

The target compound shares a nicotinamide functional parent (CHEBI:17154), linking it to redox and enzyme-cofactor pathways. Modifications like the oxadiazole and benzothiazole groups likely enhance target specificity compared to unmodified nicotinamide derivatives .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews its biological activity based on recent research findings and includes relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClN4O3S, with a molecular weight of 350.78 g/mol. The compound features a benzothiazole core linked to an oxadiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole and oxadiazole exhibit potent anticancer properties. For instance:

  • In vitro Studies : A study reported that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.24 to 0.92 µM against MCF-7 (breast cancer) and other tumor cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)
This compoundMCF-70.57
Benzothiazole DerivativeU-93710^-5 M
Benzothiazole DerivativeTHP-110^-5 M

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Research indicates that the presence of electron-withdrawing groups enhances the cytotoxic potential by affecting the compound's interaction with cellular targets .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Antimicrobial Studies : Compounds within the same chemical family have shown effectiveness against various bacterial strains and fungi. For example, derivatives were tested for their ability to inhibit the growth of Mycobacterium tuberculosis and other pathogens .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Breast Cancer : A derivative was found to have an IC50 value comparable to Doxorubicin in MCF-7 cells (IC50 = 1.8 µM), showcasing its potential as an alternative therapeutic agent .
  • Antimycobacterial Activity : Another study emphasized its effectiveness against Mycobacterium tuberculosis with promising results in inhibiting bacterial growth .

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